

Technical Support Center: Enhancing the Mechanical Properties of Cobalt-Tungsten Composites

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Compound of Interest

Compound Name: Cobalt;tungsten

Cat. No.: B15486054

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cobalt-tungsten (Co-W) composites, with a primary focus on tungsten carbide-cobalt (WC-Co) cemented carbides.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the mechanical properties of Co-W composites?

A1: The primary determinants of mechanical properties in Co-W composites are the cobalt content and the tungsten carbide grain size. Generally, a higher cobalt content increases toughness and flexural strength but decreases hardness and wear resistance. Conversely, a smaller tungsten carbide grain size leads to higher hardness but can result in lower toughness.

Q2: What is the typical range for cobalt content in WC-Co composites?

A2: Commercial-grade WC-Co composites typically have a cobalt content ranging from 3% to 25% by weight. Low cobalt content (3-8%) is often used for applications requiring high hardness and wear resistance, such as cutting tools. Medium (10-15%) and high (20-30%) cobalt contents are utilized in applications demanding higher toughness, like mining tools.

Q3: How does the sintering process affect the final mechanical properties?

A3: The sintering process is critical for achieving the desired density and microstructure, which in turn dictates the mechanical properties. Key sintering parameters include temperature, time, and atmosphere. Improper control of these parameters can lead to defects such as porosity, abnormal grain growth, and the formation of undesirable phases, all of which can degrade mechanical performance.

Q4: Are cobalt-tungsten composites biocompatible?

A4: Cobalt-chromium (Co-Cr) alloys, which can contain tungsten, have been extensively used in medical implants due to their excellent mechanical properties and corrosion resistance. However, the biocompatibility of WC-Co composites can be a concern due to the potential for cobalt ion leaching. For applications in the pharmaceutical and medical fields, thorough biocompatibility testing according to standards like ISO 10993 is essential.

Q5: Can Co-W composites be used in pharmaceutical manufacturing?

A5: Yes, due to their high wear resistance and hardness, Co-W composites, particularly WC-Co, are used for tooling in pharmaceutical tablet pressing and powder compaction. This ensures dimensional stability and longevity of the manufacturing equipment. However, considerations around potential contamination and the need for thorough cleaning and validation are paramount.

Troubleshooting Guides

Issue 1: Low Hardness in the Sintered Composite

Possible Causes and Solutions:

Possible Cause	Troubleshooting Steps
Excessive Cobalt Content	Verify the initial powder mixture composition. A higher cobalt percentage acts as a softer binder, reducing overall hardness.
Large Tungsten Carbide Grain Size	Analyze the grain size of the initial WC powder. Larger grains result in lower hardness. Consider using a finer WC powder.
Incomplete Sintering (Porosity)	Increase sintering temperature or time to achieve full densification. Porosity significantly reduces hardness.
Excessive Grain Growth During Sintering	Optimize the sintering cycle. Prolonged exposure to high temperatures can cause grain coarsening. Consider using grain growth inhibitors like vanadium carbide (VC) or chromium carbide (Cr ₃ C ₂).
Formation of Soft η (Eta) Phase	This brittle and hard phase can sometimes be misinterpreted in bulk hardness tests. It arises from a carbon deficiency. Ensure the correct carbon balance in the initial powder mix.

Issue 2: Poor Toughness and Brittleness

Possible Causes and Solutions:

Possible Cause	Troubleshooting Steps
Insufficient Cobalt Content	A low cobalt content results in a more brittle composite. Increase the cobalt percentage to enhance toughness.
Very Fine Tungsten Carbide Grain Size	Extremely fine grains can lead to increased brittleness, although they increase hardness. Consider a slightly larger grain size if toughness is the primary concern.
Presence of Porosity	Pores act as stress concentrators, initiating cracks and reducing toughness. Optimize the compaction and sintering processes to minimize porosity. Hot Isostatic Pressing (HIP) can be used post-sintering to close residual pores.
Formation of η (Eta) Phase	The presence of the brittle eta phase significantly reduces toughness. Ensure proper carbon control to prevent its formation.
Inhomogeneous Microstructure	Poor mixing of the initial powders can lead to cobalt-rich or tungsten carbide-rich regions, creating weak points. Ensure thorough and uniform powder mixing.

Data Presentation

Table 1: Influence of Cobalt Content on Mechanical Properties of WC-Co Composites

Cobalt Content (wt%)	Hardness (HV)	Fracture Toughness (MPa·m ^{1/2})
3 - 6	1600 - 1900	7 - 10
8 - 12	1200 - 1600	10 - 15
15 - 25	900 - 1200	15 - 25

Note: These are typical values and can vary based on grain size and processing conditions.

Table 2: Influence of WC Grain Size on Mechanical Properties of WC-Co Composites

WC Grain Size	Hardness	Toughness
Ultrafine (<0.5 μm)	Very High	Low
Fine (0.5 - 1.5 μm)	High	Moderate
Medium (1.5 - 3.0 μm)	Moderate	High
Coarse (>3.0 μm)	Low	Very High

Table 3: Typical Sintering Parameters and Their Effects

Parameter	Typical Range	Effect on Mechanical Properties
Sintering Temperature	1350 - 1550°C	Higher temperatures promote densification but can lead to excessive grain growth, reducing hardness.
Holding Time	1 - 3 hours	Longer times can improve density but also increase the risk of grain coarsening.
Atmosphere	Vacuum or Hydrogen	A controlled atmosphere is crucial to prevent oxidation and ensure proper carbon balance.

Experimental Protocols

Protocol 1: Vickers Hardness Testing

This protocol is based on the principles outlined in ASTM E92, Standard Test Method for Vickers Hardness of Metallic Materials.

1. Specimen Preparation: a. Ensure the surface of the composite to be tested is flat, smooth, and free from any oxides or foreign matter. b. The surface finish should be fine enough to allow

for accurate measurement of the indentation diagonals. A metallographic polish is recommended.

2. Test Procedure: a. Place the specimen securely on the anvil of the Vickers hardness tester. b. Select the appropriate test load. For WC-Co composites, a load of 10 to 30 kgf is common. c. Bring the indenter into contact with the specimen surface and apply the full test load for a dwell time of 10 to 15 seconds. d. Remove the load, leaving a diamond-shaped indentation. e. Use the measuring microscope of the tester to measure the lengths of both diagonals of the indentation.

3. Calculation: a. Calculate the average of the two diagonal lengths. b. The Vickers hardness number (HV) is then calculated using the formula: $HV = 1.8544 * (F / d^2)$ where F is the applied load in kgf and d is the average diagonal length in mm. Most modern testers will perform this calculation automatically.

Protocol 2: Fracture Toughness Testing

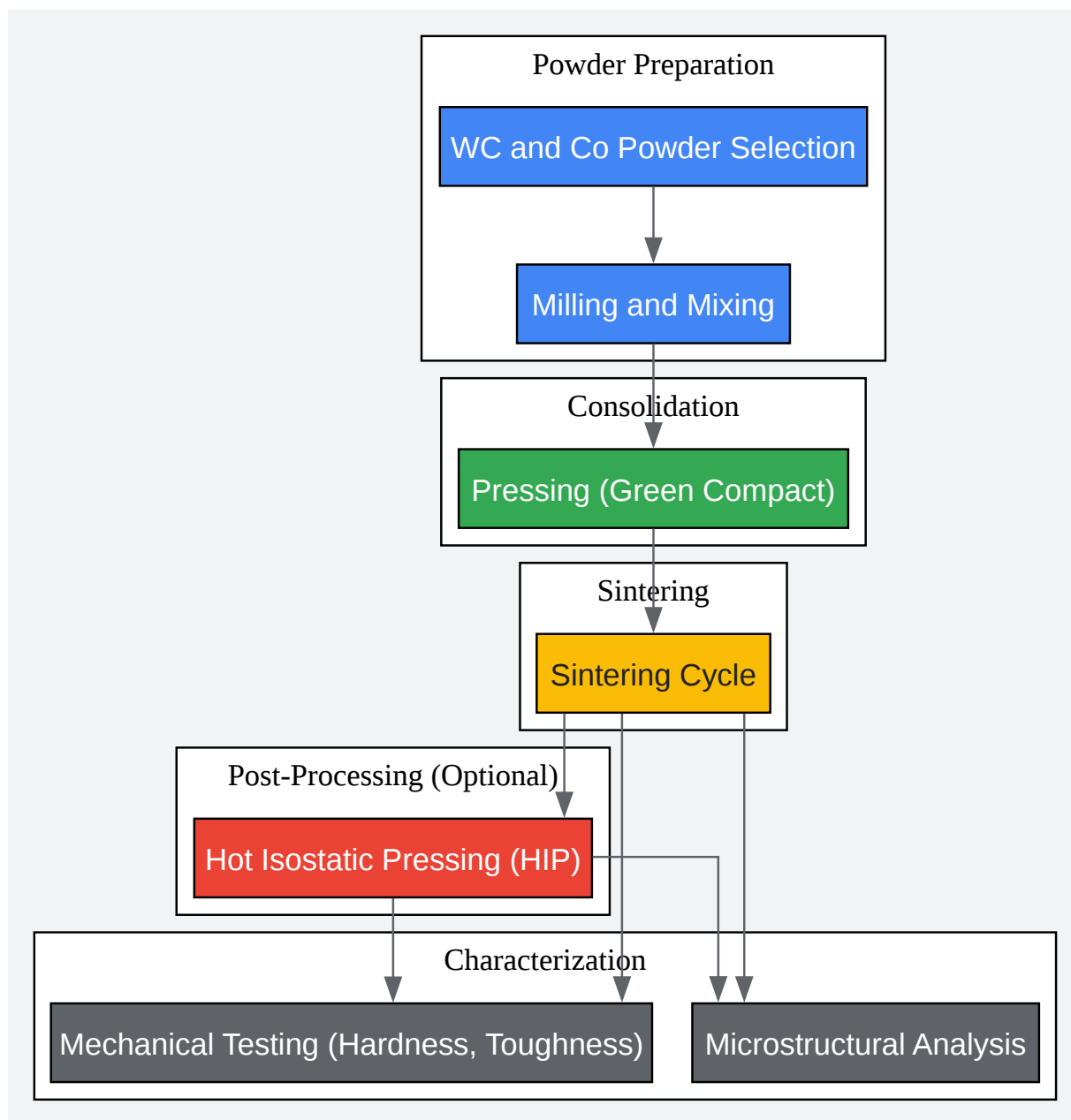
This protocol outlines a general procedure based on concepts from ASTM E399 for determining the plane-strain fracture toughness (K_{Ic}).

1. Specimen Preparation: a. Machine a standard fracture toughness specimen (e.g., a single-edge notched bend or compact tension specimen) from the sintered composite. b. Introduce a sharp pre-crack at the root of the machined notch, typically by fatigue cycling. The pre-crack is essential for obtaining a valid fracture toughness measurement.

2. Test Procedure: a. Place the specimen in a suitable test fixture in a universal testing machine. b. Apply a monotonically increasing tensile load to the specimen. c. Record the applied load and the crack mouth opening displacement (CMOD) continuously throughout the test.

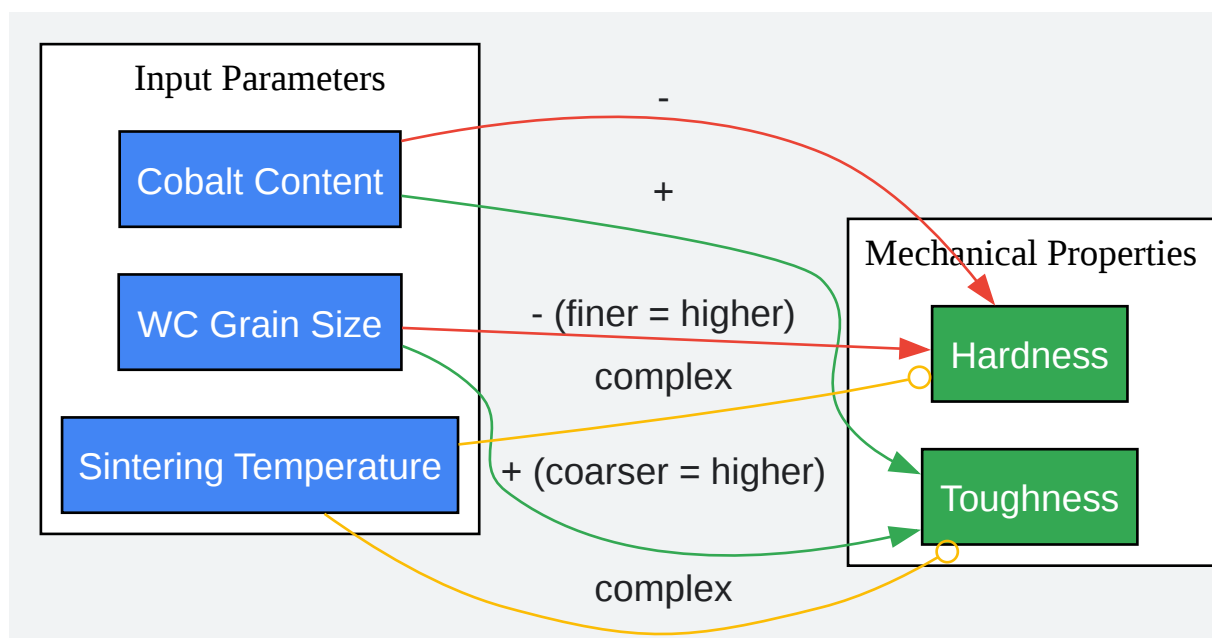
3. Data Analysis: a. Plot the load versus CMOD to obtain the test record. b. Determine a provisional fracture toughness value (K_Q) based on a specific point on the load-displacement curve (e.g., the 5% secant offset). c. Validate the K_Q value by checking it against several criteria outlined in ASTM E399, including specimen size requirements, to ensure that plane-strain conditions were met. If all criteria are met, then $K_Q = K_{Ic}$.

Visualizations



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Caption: Experimental workflow for Co-W composite fabrication.



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Caption: Key parameter relationships in Co-W composites.

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